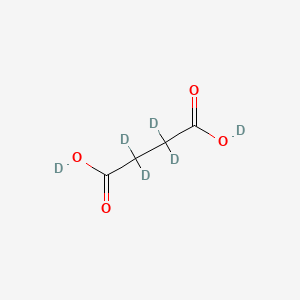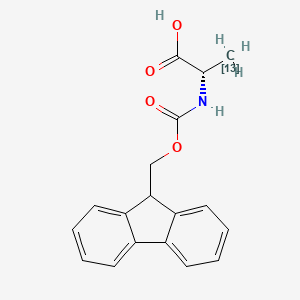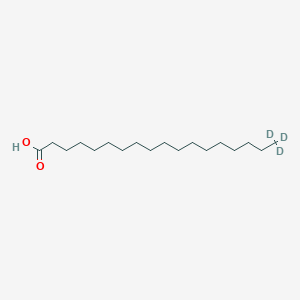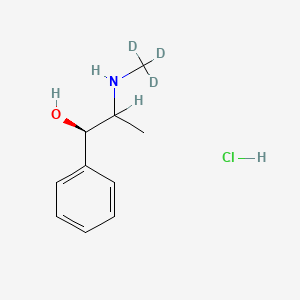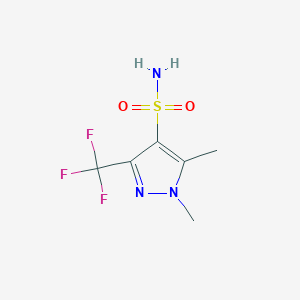
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 79080-31-2 . It has a molecular weight of 164.13 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole” is 1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 . The InChI key is LGTRXZPAYGKNLP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole” is a liquid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Antibacterial and Antiviral Applications
Sulfonamide compounds, including 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics. These compounds have been utilized for the therapy of bacterial infections caused by various microorganisms. The relevance of sulfonamides extends beyond antibacterial applications, as they are also employed as antiviral agents, particularly as HIV protease inhibitors. Their role in the development of anticancer agents and drugs for Alzheimer’s disease highlights their broad therapeutic potential (Gulcin & Taslimi, 2018).
Anticancer and Anti-inflammatory Properties
Trifluoromethylpyrazoles, a category to which 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide belongs, have been spotlighted for their anti-inflammatory and antibacterial properties. The structural placement of the trifluoromethyl group, especially on the pyrazole nucleus, plays a critical role in the activity profile of these compounds, making them significant for medicinal chemistry research aimed at discovering novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental and Ecotoxicological Impact
The environmental impact of polyfluoroalkyl chemicals, which includes compounds related to 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, has been extensively studied. These compounds are resistant to microbial and abiotic degradation, resulting in persistent and toxic pollutants. Understanding their degradation pathways, environmental fate, and effects is crucial for evaluating the risk they pose to the environment and human health (Liu & Mejia Avendaño, 2013).
Synthesis and Medicinal Chemistry
Recent advancements in sulfonamide-based medicinal chemistry have shown the importance of sulfonamides in developing drugs with various medicinal applications. These derivatives have been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the potential of sulfonamides as versatile pharmacophores in drug design (Shichao et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O2S/c1-3-4(15(10,13)14)5(6(7,8)9)11-12(3)2/h1-2H3,(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSVDLHSCMWCNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568833 |
Source


|
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | |
CAS RN |
88398-43-0 |
Source


|
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
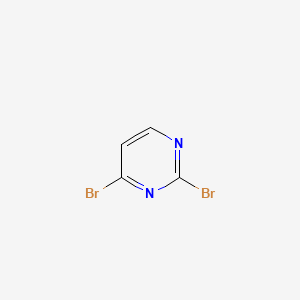
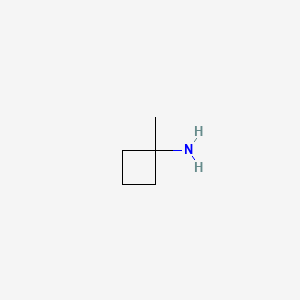
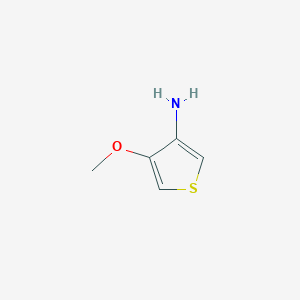
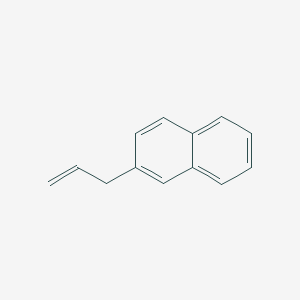
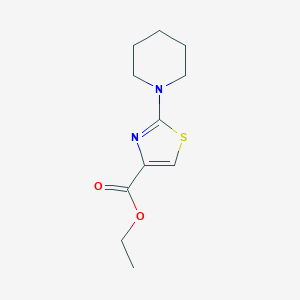
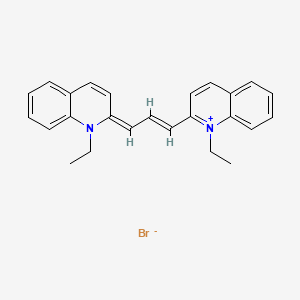
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
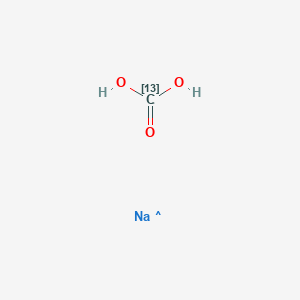
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)
